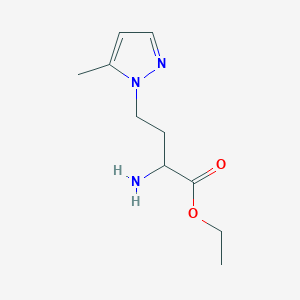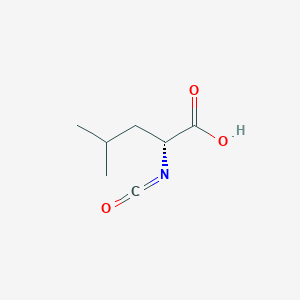
(R)-2-Isocyanato-4-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Isocyanato-4-methylpentanoic acid is an organic compound with a unique structure that combines an isocyanate group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Isocyanato-4-methylpentanoic acid typically involves the reaction of ®-2-amino-4-methylpentanoic acid with phosgene or a phosgene equivalent. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group without affecting the carboxylic acid group. The reaction can be represented as follows:
(R)-2-Amino-4-methylpentanoic acid+Phosgene→(R)-2-Isocyanato-4-methylpentanoic acid+HCl
Industrial Production Methods
In an industrial setting, the production of ®-2-Isocyanato-4-methylpentanoic acid may involve the use of safer phosgene substitutes such as diphosgene or triphosgene. These reagents are easier to handle and provide a more controlled reaction environment. The process typically involves the use of solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
化学反応の分析
Types of Reactions
®-2-Isocyanato-4-methylpentanoic acid undergoes various types of chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Substitution Reactions: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.
Acid Chlorides: React with the carboxylic acid group to form esters or amides.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from the hydrolysis of the isocyanate group.
科学的研究の応用
®-2-Isocyanato-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of ureas and carbamates.
Biology: Investigated for its potential use in modifying biomolecules through the isocyanate group, which can react with amino groups in proteins.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Used in the production of polymers and materials with specific properties, such as adhesives and coatings.
作用機序
The mechanism of action of ®-2-Isocyanato-4-methylpentanoic acid primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The carboxylic acid group can also participate in reactions, such as esterification and amidation, to form various derivatives.
類似化合物との比較
Similar Compounds
®-2-Isocyanato-4-methylbutanoic acid: Similar structure but with a shorter carbon chain.
®-2-Isocyanato-4-methylhexanoic acid: Similar structure but with a longer carbon chain.
®-2-Isocyanato-4-methylpentanoic acid methyl ester: An ester derivative of the compound.
Uniqueness
®-2-Isocyanato-4-methylpentanoic acid is unique due to the presence of both an isocyanate group and a carboxylic acid group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in synthesis and material science.
特性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC名 |
(2R)-2-isocyanato-4-methylpentanoic acid |
InChI |
InChI=1S/C7H11NO3/c1-5(2)3-6(7(10)11)8-4-9/h5-6H,3H2,1-2H3,(H,10,11)/t6-/m1/s1 |
InChIキー |
CQHZIIXKMUVQGO-ZCFIWIBFSA-N |
異性体SMILES |
CC(C)C[C@H](C(=O)O)N=C=O |
正規SMILES |
CC(C)CC(C(=O)O)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


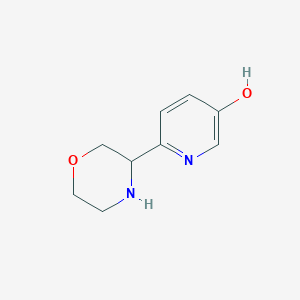
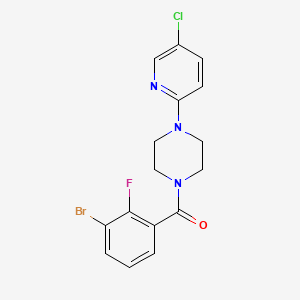
![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine](/img/structure/B13630010.png)
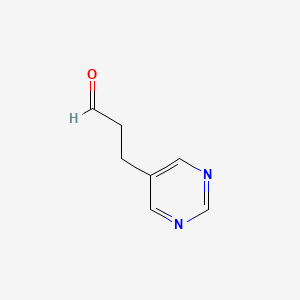
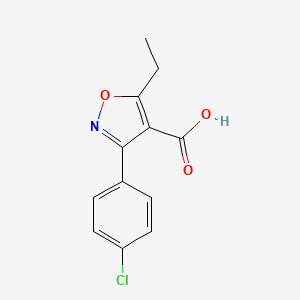
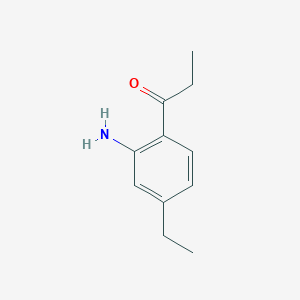
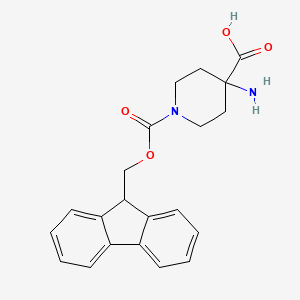
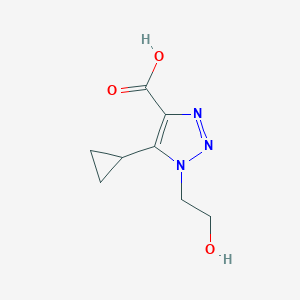
![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanamide](/img/structure/B13630045.png)
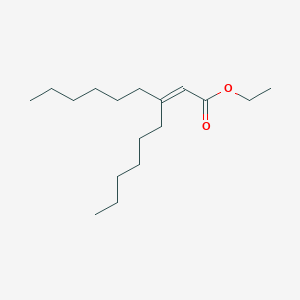
![1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-onehydrochloride](/img/structure/B13630056.png)

